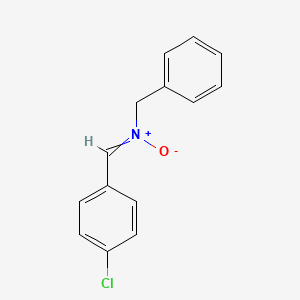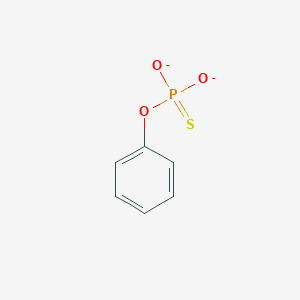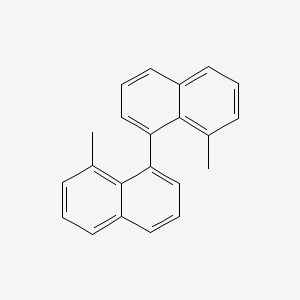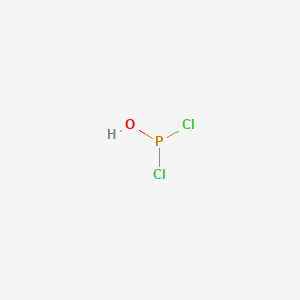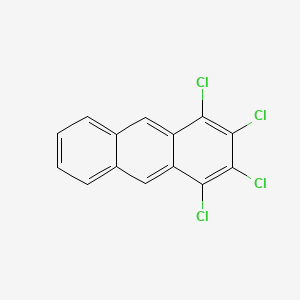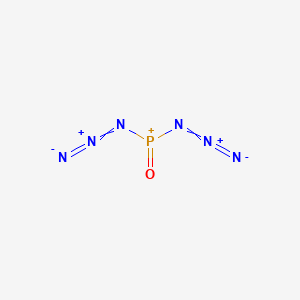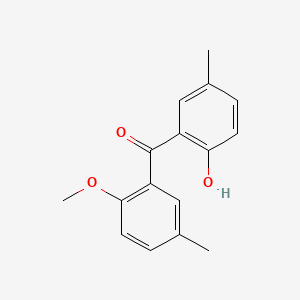
Benzophenone, 5,5'-dimethyl-2-hydroxy-2'-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzophenone, 5,5’-dimethyl-2-hydroxy-2’-methoxy-, is an organic compound belonging to the benzophenone family. This compound is characterized by its unique structure, which includes two aromatic rings connected by a carbonyl group, with additional hydroxyl and methoxy substituents. Benzophenones are widely known for their applications in various fields, including as UV filters in sunscreens and as intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzophenone, 5,5’-dimethyl-2-hydroxy-2’-methoxy-, typically involves the Friedel-Crafts acylation reaction. This reaction uses an aromatic compound and an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The specific conditions for synthesizing this compound may vary, but generally, the reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of benzophenones often involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and catalyst concentration. The resulting product is then purified through recrystallization or distillation to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Benzophenone, 5,5’-dimethyl-2-hydroxy-2’-methoxy-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the aromatic rings.
Applications De Recherche Scientifique
Benzophenone, 5,5’-dimethyl-2-hydroxy-2’-methoxy-, has several scientific research applications:
Chemistry: It is used as a photoinitiator in polymerization reactions and as an intermediate in the synthesis of other organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of hyperuricemia.
Industry: It is used in the formulation of sunscreens, cosmetics, and other personal care products due to its UV-absorbing properties.
Mécanisme D'action
The mechanism of action of Benzophenone, 5,5’-dimethyl-2-hydroxy-2’-methoxy-, involves its ability to absorb UV radiation and convert it into less harmful energy forms. This property makes it an effective UV filter in sunscreens. Additionally, its biological activities may be attributed to its interaction with specific molecular targets, such as enzymes and receptors, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzophenone: The parent compound, which lacks the hydroxyl and methoxy substituents.
2-Hydroxy-4-methoxybenzophenone: A similar compound with hydroxyl and methoxy groups in different positions.
2,2’-Dihydroxy-4,4’-dimethoxybenzophenone: Another derivative with additional hydroxyl and methoxy groups.
Uniqueness
Benzophenone, 5,5’-dimethyl-2-hydroxy-2’-methoxy-, is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties influence its reactivity, UV-absorbing capability, and potential biological activities, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
32229-35-9 |
|---|---|
Formule moléculaire |
C16H16O3 |
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
(2-hydroxy-5-methylphenyl)-(2-methoxy-5-methylphenyl)methanone |
InChI |
InChI=1S/C16H16O3/c1-10-4-6-14(17)12(8-10)16(18)13-9-11(2)5-7-15(13)19-3/h4-9,17H,1-3H3 |
Clé InChI |
GYOFDBNMMQREQG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)O)C(=O)C2=C(C=CC(=C2)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


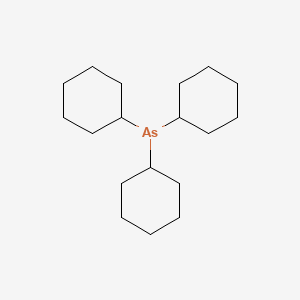
![4-Methyl-2-[(prop-2-en-1-yl)sulfanyl]quinoline](/img/structure/B14697350.png)
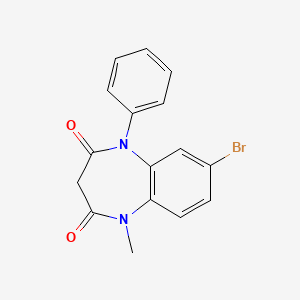
![4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline](/img/structure/B14697358.png)
![(1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14697359.png)
